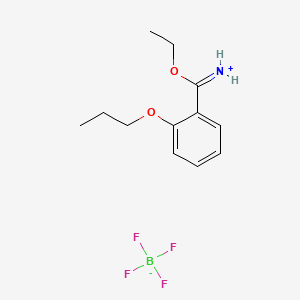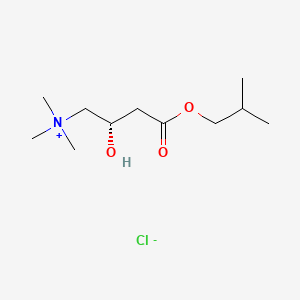
地氯雷他定-d4
概述
描述
Desloratadine-d4 is an isotopically labeled form of desloratadine, a second-generation antihistamine. The “d4” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Desloratadine is widely used to treat allergic rhinitis and chronic idiopathic urticaria due to its selective antagonism of the histamine H1 receptor .
科学研究应用
地氯雷他定-d4 在科学研究中有多种应用,特别是在药代动力学和代谢研究中。氘的存在可以改变药物的代谢途径,从而提供对它在体内如何被处理的见解。它还用于生物利用度研究,以了解地氯雷他定的吸收和分布特征。 此外,this compound 用于药物相互作用研究,以评估其与药物代谢酶或转运体的相互作用潜力 .
作用机制
地氯雷他定-d4 与地氯雷他定一样,通过选择性拮抗组胺 H1 受体来发挥作用。这种作用阻止了组胺(过敏反应中的关键介质)与各种组织(如胃肠道、子宫、大血管和支气管平滑肌)中的 H1 受体结合。 通过阻止组胺的结合,this compound 可缓解鼻塞、流泪和瘙痒等症状 .
生化分析
Biochemical Properties
Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine-d4 may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Cellular Effects
Desloratadine-d4 is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .
Molecular Mechanism
Desloratadine-d4 is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .
Temporal Effects in Laboratory Settings
The temporal effects of desloratadine, the parent compound of desloratadine-d4, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .
Metabolic Pathways
Desloratadine-d4 is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .
准备方法
合成路线和反应条件
地氯雷他定-d4 的制备涉及地氯雷他定的合成,然后掺入氘。一种常用的合成地氯雷他定的方法是将氯雷他定脱甲基化。该过程通常包括将氯雷他定溶解在氮气保护下的醇溶剂中,加入氢氧化钾,加热以启动回流反应。反应温度控制在 70-100°C,直到反应完成。 然后用乙酸乙酯溶剂萃取产物,然后结晶和重结晶以获得纯地氯雷他定 .
工业生产方法
在工业环境中,this compound 的生产可能涉及在助溶剂中使用有机酸盐来溶解原料地氯雷他定。然后使混合物反应,所得溶液与溶解在主要溶剂中的药物辅料混合。 这种方法确保了最终产品的稳定性和纯度很高 .
化学反应分析
反应类型
地氯雷他定-d4 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于其代谢和降解至关重要。
常用试剂和条件
氧化: 地氯雷他定可以在受控条件下使用次氯酸钠 (NaClO) 等试剂氧化.
还原: 还原反应可能涉及使用锂铝氢化物 (LiAlH4) 等还原剂。
取代: 取代反应可以在特定条件下在亲核试剂或亲电试剂存在下发生。
主要产物
相似化合物的比较
类似化合物
氯雷他定: 地氯雷他定的母体化合物,也是一种第二代抗组胺药。
西替利嗪: 另一种具有相似特性的第二代抗组胺药。
非索非那定: 一种用于类似适应症的非镇静抗组胺药。
左西替利嗪: 西替利嗪的对映异构体,具有相似的疗效。
独特性
地氯雷他定-d4 的独特性在于它用氘进行同位素标记,这在药代动力学研究中提供了明显的优势。 氘标记可以改变代谢途径并提高化合物的稳定性,使其成为研究中的宝贵工具 .
属性
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661893 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381727-29-3 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?
A1: Desloratadine-d4 serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, Desloratadine-d4 is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (Desloratadine-d4 and 3-Hydroxy Desloratadine-D4), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].
Q2: How does the use of Desloratadine-d4 contribute to the validation parameters of the analytical method?
A2: The incorporation of Desloratadine-d4 as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing Desloratadine-d4, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of Desloratadine-d4 in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)


![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)





